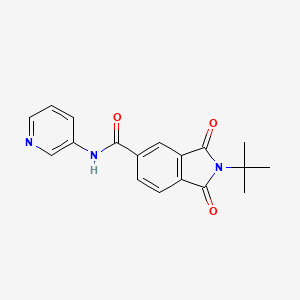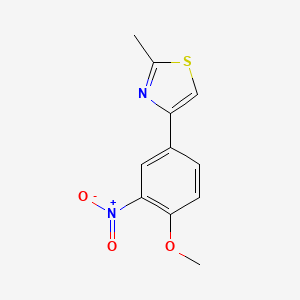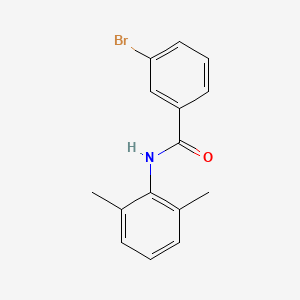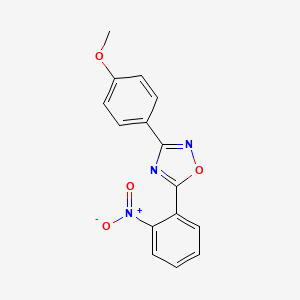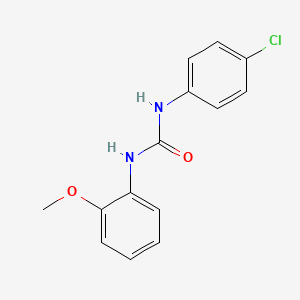
N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea, also known as CMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMU is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea is not fully understood but is thought to involve the inhibition of voltage-gated sodium channels and calcium channels. This inhibition leads to a decrease in neuronal excitability and neurotransmitter release, resulting in anticonvulsant and neuroprotective effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anticonvulsant, neuroprotective, and anticancer effects. In animal studies, this compound has been shown to increase the seizure threshold and reduce the severity and duration of seizures. This compound has also been shown to protect neurons from damage caused by oxidative stress and excitotoxicity. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea in lab experiments is its potency and selectivity for voltage-gated sodium and calcium channels, making it a useful tool for studying the role of these channels in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea, including the development of new drugs based on its structure and mechanism of action, the investigation of its potential applications in other fields, such as cardiovascular and metabolic diseases, and the exploration of its potential side effects and toxicity in humans. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
合成法
N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea can be synthesized using various methods, including the reaction of 4-chloroaniline with 2-methoxybenzoyl isocyanate in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chloroaniline with 2-methoxybenzoyl chloride in the presence of a base, such as pyridine. The resulting product is then treated with urea in the presence of a base, such as potassium carbonate, to obtain this compound.
科学的研究の応用
N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anticonvulsant and neuroprotective effects, making it a potential treatment for neurological disorders. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells, making it a potential anticancer agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOCBUFXKHPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)


![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)


![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)

